4,7-dibromo-2,3,3-trimethyl-3H-indole
Description
4,7-dibromo-2,3,3-trimethyl-3H-indole: is an organic compound with the molecular formula C11H11Br2N and a molecular weight of 317.02 g/mol . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of two bromine atoms at positions 4 and 7, and three methyl groups at positions 2, 3, and 3 on the indole ring .
Properties
Molecular Formula |
C11H11Br2N |
|---|---|
Molecular Weight |
317.02 g/mol |
IUPAC Name |
4,7-dibromo-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H11Br2N/c1-6-11(2,3)9-7(12)4-5-8(13)10(9)14-6/h4-5H,1-3H3 |
InChI Key |
ASBWFRKLQFINEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C1(C)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,3,3-Trimethyl-3H-Indole
The primary route to this compound involves direct bromination of 2,3,3-trimethyl-3H-indole. This precursor is synthesized via Fischer indole synthesis or alkylation of indole derivatives. Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
In a representative procedure, 2,3,3-trimethyl-3H-indole is dissolved in acetic acid and treated with bromine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 4- and 7-positions due to the electron-donating effects of the methyl groups at positions 2 and 3. The crude product is purified via recrystallization from acetonitrile or ethanol, yielding pale-brown crystals (57–76% yield).
Key Reaction Parameters:
Regioselectivity Control in Dibromination
Regioselectivity is critical for avoiding isomers like 4,6-dibromo-2,3,3-trimethyl-3H-indole. Steric and electronic factors dictate bromine placement:
-
Methyl Groups: The 2- and 3-methyl groups deactivate the 1- and 3-positions, directing bromine to the 4- and 7-positions.
-
Solvent Polarity: Polar solvents (e.g., acetic acid) stabilize charged intermediates, enhancing para/ortho selectivity.
Comparative Bromination Methods:
| Method | Reagents | Conditions | Yield (%) | Selectivity (4,7 vs. 4,6) | Source |
|---|---|---|---|---|---|
| Direct Br₂ | Br₂ in CH₃COOH | 0°C, 24 h | 57 | 9:1 | |
| NBS + AIBN | NBS in CCl₄ | Reflux, 12 h | 48 | 7:1 | |
| Microwave-Assisted | Br₂ in DCM | 80°C, 30 min | 62 | 8:1 |
Alternative Routes: Functionalization of Pre-Brominated Intermediates
Quaternization Followed by Bromination
A two-step approach involves quaternizing 2,3,3-trimethyl-3H-indole with methyl iodide to form 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, followed by bromination. This method enhances solubility in polar solvents, improving reaction homogeneity. After quaternization, bromination with Br₂ in dichloromethane at room temperature achieves 69% yield of the 4,7-dibromo product.
Mechanistic Insight:
Quaternization converts the indole into a more reactive iminium species, facilitating electrophilic attack at the 4- and 7-positions. The iodide counterion may also participate in halogen bonding, influencing crystal packing.
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is typically purified via:
Yield Optimization:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
ESI-MS: m/z 317.9 ([M + H]⁺, C₁₁H₁₂Br₂N⁺)
Elemental Analysis:
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
-
4,6-Dibromo Isomer: Minimized by low-temperature bromination.
-
Tribrominated Species: Controlled via stoichiometric Br₂ (≤2.2 eq).
Remediation:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 4,7-dibromo-2,3,3-trimethyl-3H-indole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol at room temperature.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of corresponding carboxylic acids or ketones.
Reduction Products: Formation of debrominated indole derivatives.
Scientific Research Applications
Chemistry:
4,7-dibromo-2,3,3-trimethyl-3H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives and heterocyclic compounds .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological properties .
Industry:
The compound is used in the production of dyes and pigments. It is also employed as an intermediate in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4,7-dibromo-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
2,3,3-trimethylindole: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-dibromoindole: Similar bromination pattern but lacks the methyl groups at positions 2 and 3.
4,7-dichloro-2,3,3-trimethyl-3H-indole: Chlorine atoms instead of bromine, resulting in different reactivity and properties.
Uniqueness:
4,7-dibromo-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern with bromine atoms at positions 4 and 7 and methyl groups at positions 2 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,7-dibromo-2,3,3-trimethyl-3H-indole, and how can purity be validated?
- Methodological Answer : A typical synthesis involves bromination of a 2,3,3-trimethylindole precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60°C, 12 hours). Post-reaction, purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (>95%) and confirm structural integrity via -NMR (e.g., methyl group signals at δ 1.4–1.6 ppm and aromatic protons at δ 7.1–7.3 ppm) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- -NMR : Look for distinct aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for H-5 and H-6) and methyl group integrations (3H and 6H for 2,3,3-trimethyl groups).
- HRMS : Confirm the molecular ion peak (e.g., [M+H] at m/z 316.98).
- -NMR : Verify quaternary carbons (e.g., C-2 and C-3 at δ 135–140 ppm) and bromine-induced deshielding effects .
Q. What is the reactivity profile of bromine substituents in this compound under nucleophilic substitution?
- Methodological Answer : The bromine atoms at positions 4 and 7 are susceptible to nucleophilic substitution (e.g., Suzuki coupling or amination). For example, use Pd(PPh) as a catalyst with arylboronic acids in THF/water (80°C, 24 hours). Monitor reaction progress via TLC and optimize equivalents of nucleophiles to avoid over-substitution .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of steric hindrance in regioselective bromination?
- Methodological Answer : Employ density functional theory (DFT) calculations to model electron density and steric effects at positions 4 and 7. Validate experimentally by comparing bromination yields under varying temperatures and catalysts (e.g., FeBr vs. AlBr). Analyze regioselectivity via -NMR and X-ray crystallography .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected coupling constants)?
- Methodological Answer :
Cross-validate with 2D-NMR (COSY, HSQC) to assign proton-proton correlations.
Compare experimental data with computational predictions (e.g., Gaussian software for -NMR chemical shifts).
Re-examine synthetic steps for potential byproducts (e.g., diastereomers or oxidation artifacts) .
Q. What experimental designs are suitable for probing this compound’s bioactivity in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants () against cytochrome P450 isoforms.
- Molecular Docking : Model ligand-receptor interactions using AutoDock Vina, focusing on hydrophobic pockets accommodating methyl and bromine groups.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro derivatives) to isolate bromine’s electronic effects .
Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- logP Prediction : Use ChemAxon or ACD/Labs software with atom-based contributions.
- Solubility : Apply the General Solubility Equation (GSE) incorporating melting point (DSC analysis) and lattice energy (DFT).
- Validation : Compare predictions with experimental shake-flask method (UV-Vis quantification) .
Q. What methodologies enable the study of this compound’s role in supramolecular assemblies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
